molecular formula C10H13ClFNO2 B1462192 3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1171945-88-2

3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No.: B1462192
CAS No.: 1171945-88-2
M. Wt: 233.67 g/mol
InChI Key: WRTVCAYUENDLMQ-UHFFFAOYSA-N
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Description

“3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1797671-89-6 . It has a molecular weight of 233.67 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FNO2.ClH/c11-9-3-1-2-8 (6-9)7-12-5-4-10 (13)14;/h1-3,6,12H,4-5,7H2, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 233.67 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

One of the primary scientific applications of this compound involves its synthesis and structural analysis. Studies have explored different synthesis routes, including the development of compounds with potential as antidepressants and cytotoxic agents. For example, research by Tao Yuan focused on synthesizing a related morpholine hydrochloride compound to investigate its antidepressant activities. This compound was synthesized from a bromo precursor via amination and cyclization, followed by acidification, yielding a compound that warranted further investigation due to its potential antidepressant activity (Yuan, 2012).

Another study by E. Mete et al. synthesized 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as potential cytotoxic agents, highlighting the versatility of similar chemical structures in the development of new therapeutic molecules (Mete, Gul, & Kazaz, 2007).

Fluorescence and Derivatization

Research on fluorescence derivatization of amino acids using related compounds underscores the chemical's utility in biochemical assays. A study by V. Frade et al. demonstrated the use of a naphthalenylamino propanoic acid derivative for the fluorescent derivatization of amino acids, facilitating their detection and analysis in biological samples (Frade, Barros, Moura, & Gonçalves, 2007).

Electronic and Vibrational Structure Analysis

The compound's electronic and vibrational structures have been analyzed to understand its physicochemical properties better. A study by L. Pallavi and J. Tonannavar utilized DFT and ab initio methods to model the zwitterionic forms of a similar amino acid, aiding in the understanding of its vibrational modes and electronic structure (Pallavi & Tonannavar, 2020).

Antimicrobial and Anticancer Potential

Some studies have explored the antimicrobial and anticancer potential of compounds structurally related to 3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride. For instance, research on S-glycosyl and S-alkyl derivatives of triazinone derivatives indicated significant in vitro anticancer activities, showcasing the broader applicability of fluorophenyl compounds in developing new therapeutic agents (Saad & Moustafa, 2011).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride” are not mentioned, related compounds have been used in the synthesis of other compounds .

Properties

IUPAC Name

3-[(4-fluorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14;/h1-4,12H,5-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTVCAYUENDLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCC(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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